molecular formula C17H18BrN3O3 B3911840 4-(benzyloxy)-3-bromo-5-ethoxybenzaldehyde semicarbazone

4-(benzyloxy)-3-bromo-5-ethoxybenzaldehyde semicarbazone

Cat. No. B3911840
M. Wt: 392.2 g/mol
InChI Key: KHZJWCBDCAVDAY-KEBDBYFISA-N
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Description

Semicarbazones are derivatives of imines formed by a condensation reaction between a ketone or aldehyde and semicarbazide . They are classified as imine derivatives .


Synthesis Analysis

Semicarbazones are typically synthesized through a condensation reaction between a ketone or aldehyde and semicarbazide . In some cases, they can be synthesized through one-pot reactions involving aldehydes or ketones, hydrazine hydrate, and phenylisocyanate .


Molecular Structure Analysis

The molecular structure of a semicarbazone typically involves a nitrogen atom double-bonded to a carbon atom, which is also double-bonded to an oxygen atom . The nitrogen atom is also bonded to a hydrogen atom and a carbonyl group .


Chemical Reactions Analysis

Semicarbazones can participate in various chemical reactions. For instance, they can undergo free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

Semicarbazones are typically crystalline solids . They can have various physical and chemical properties depending on their specific structure. For instance, some semicarbazones are known to be highly potent in vitro antioxidants .

Mechanism of Action

The mechanism of action of semicarbazones can vary depending on their specific structure and the context in which they are used. Some semicarbazones are known to have anti-viral and anti-cancer activity, usually mediated through binding to copper or iron in cells .

Safety and Hazards

The safety and hazards associated with a specific semicarbazone would depend on its specific structure. It’s important to refer to the safety data sheet of the specific compound for detailed information .

Future Directions

Research into semicarbazones and their derivatives is ongoing, and future directions could include further exploration of their synthesis, properties, and potential applications. For instance, research could focus on modifying the synthetic route, structural activity, and toxicological barriers for enhanced pharmacological efficiency .

properties

IUPAC Name

[(E)-(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3/c1-2-23-15-9-13(10-20-21-17(19)22)8-14(18)16(15)24-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H3,19,21,22)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZJWCBDCAVDAY-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)N)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)N)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(benzyloxy)-3-bromo-5-ethoxybenzaldehyde semicarbazone
Reactant of Route 2
4-(benzyloxy)-3-bromo-5-ethoxybenzaldehyde semicarbazone
Reactant of Route 3
4-(benzyloxy)-3-bromo-5-ethoxybenzaldehyde semicarbazone
Reactant of Route 4
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4-(benzyloxy)-3-bromo-5-ethoxybenzaldehyde semicarbazone
Reactant of Route 5
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4-(benzyloxy)-3-bromo-5-ethoxybenzaldehyde semicarbazone
Reactant of Route 6
4-(benzyloxy)-3-bromo-5-ethoxybenzaldehyde semicarbazone

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